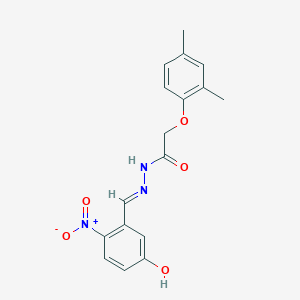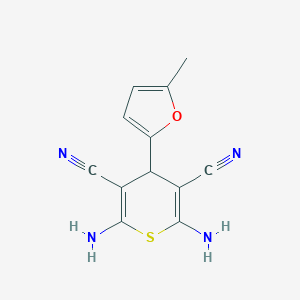
6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including bromination, cyclopropanation, and the formation of quinoline derivatives. For example, the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an intermediate for pitavastatin calcium, showcases the use of bromination and cyclopropanation steps (Ei et al., 2014). Such methodologies could be relevant for synthesizing the target compound by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray crystallography, provides detailed insights into the spatial arrangement of atoms within a compound. The crystal structure analysis of similar quinoline derivatives reveals their conformation, bond lengths, and angles, which are crucial for understanding their reactivity and properties (Da, 2002). Such analyses are fundamental in predicting the behavior of "6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide" in various chemical environments.
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives often involves electrophilic substitution reactions, cycloadditions, and interactions with nucleophiles. For instance, the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine to generate benzenamines and indeno[1,2-c]quinolines demonstrates the versatility of such frameworks in synthetic chemistry (Li et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on similar compounds, like the X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, shed light on how structural features affect these properties (Kant et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining a compound's applications. The reactivity of quinoline derivatives with electrophilic reagents, for example, underscores the influence of substituents on the compound's behavior in chemical reactions (Tolkunov et al., 1995).
科学的研究の応用
Synthesis and Isomerism
Quinoline derivatives, including those with bromo and cyclopropyl groups, are synthesized through various methods such as cyclocondensation, which leads to the formation of tetracyclic quinoid systems. These synthesis processes can yield multiple isomers, demonstrating the compound's complex isomerism. Such studies highlight the intricate nature of quinoline derivatives' synthesis and their structural diversity (Karkhut et al., 2021).
Biological Activities
Quinoline derivatives are known for their significant antibacterial and antifungal activities. Their structure allows for the synthesis of compounds that can be effective against various pathogenic bacterial and fungal strains. This points to the potential use of 6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Antimicrobial Activity Evaluation
Further studies on quinoline derivatives containing azole nuclei have shown good to moderate activity against a variety of microorganisms, indicating their potential as antimicrobial agents. This suggests that structurally similar compounds could also possess antimicrobial properties, which could be explored for therapeutic applications (Özyanik et al., 2012).
Molecular Modeling and Anticancer Activity
Molecular modeling studies have been conducted on quinoxaline derivatives, a class closely related to quinolines, to develop potent anti-cancer agents. These studies involve the synthesis of substituted derivatives and their evaluation as inhibitors of cancer-related enzymes, suggesting a pathway for investigating the anticancer potential of similar quinoline compounds (Abbas et al., 2015).
Antitubercular Activity
Quinoline derivatives have also been studied for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results. This highlights the potential application of quinoline compounds in the treatment of tuberculosis and other infectious diseases (Upadhayaya et al., 2009).
特性
IUPAC Name |
6-bromo-2-cyclopropyl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-13-3-4-16-14(7-13)15(8-17(21-16)12-1-2-12)18(23)22-20-9-11-5-6-24-10-11/h3-10,12H,1-2H2,(H,22,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSZATUIVDWCZ-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN=CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N/N=C/C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)